Cas no 917344-37-7 (6-Methoxypyrido2,3-Bpyrazin-3(4H)-one)

6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound featuring a fused pyridine-pyrazinone core with a methoxy substituent at the 6-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its rigid bicyclic framework enhances stability, while the methoxy group offers tunable reactivity for further functionalization. The compound is particularly useful in the development of bioactive molecules due to its ability to participate in hydrogen bonding and π-stacking interactions. High purity grades are available to ensure reproducibility in research and industrial applications. Its versatility and well-defined reactivity profile make it a preferred choice for medicinal chemistry and material science applications.
6-Methoxypyrido2,3-Bpyrazin-3(4H)-one structure
917344-37-7 structure
商品名:6-Methoxypyrido2,3-Bpyrazin-3(4H)-one
CAS番号:917344-37-7
MF:C8H7N3O2
メガワット:177.16008
MDL:MFCD19690233
CID:1026558
PubChem ID:66739803

6-Methoxypyrido2,3-Bpyrazin-3(4H)-one 化学的及び物理的性質

名前と識別子

    • 6-methoxy-Pyrido[2,3-b]pyrazin-3(4H)-one
    • 6-methoxy-4H-pyrido[2,3-b]pyrazin-3-one
    • 6-methoxypyrido[2,3-b]pyrazin-3(4H)-one
    • 6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one
    • Pyrido[2,3-b]pyrazin-3(4H)-one, 6-methoxy-
    • KQQOCTNNXMAEPD-UHFFFAOYSA-N
    • CS-0367362
    • 6-(methyloxy)pyrido[2,3-b]pyrazin-3(4H)-one
    • AS-38851
    • AKOS016002089
    • EN300-7412133
    • DB-350606
    • SCHEMBL600816
    • DTXSID10735679
    • 917344-37-7
    • MFCD19690233
    • 6-methoxy-3H,4H-pyrido[2,3-b]pyrazin-3-one
    • 6-Methoxypyrido2,3-Bpyrazin-3(4H)-one
    • MDL: MFCD19690233
    • インチ: InChI=1S/C8H7N3O2/c1-13-7-3-2-5-8(11-7)10-6(12)4-9-5/h2-4H,1H3,(H,10,11,12)
    • InChIKey: KQQOCTNNXMAEPD-UHFFFAOYSA-N
    • ほほえんだ: COC1=NC2=C(C=C1)N=CC(=O)N2

計算された属性

  • せいみつぶんしりょう: 177.053826475g/mol
  • どういたいしつりょう: 177.053826475g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 242
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.3
  • トポロジー分子極性表面積: 63.6Ų

じっけんとくせい

  • 密度みつど: 1.46±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 8.95±0.20(Predicted)

6-Methoxypyrido2,3-Bpyrazin-3(4H)-one セキュリティ情報

  • ちょぞうじょうけん:2-8°C

6-Methoxypyrido2,3-Bpyrazin-3(4H)-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
abcr
AB447616-1 g
6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one
917344-37-7
1g
€637.00 2023-04-22
Fluorochem
222277-5g
6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one
917344-37-7 95%
5g
£1244.00 2022-03-01
TRC
M223568-50mg
6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one
917344-37-7
50mg
$ 135.00 2022-06-04
abcr
AB447616-250 mg
6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one
917344-37-7
250mg
€286.10 2023-04-22
Fluorochem
222277-1g
6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one
917344-37-7 95%
1g
£414.00 2022-03-01
Chemenu
CM168299-5g
6-methoxypyrido[2,3-b]pyrazin-3(2H)-one
917344-37-7 95%
5g
$*** 2023-05-29
abcr
AB447616-250mg
6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one; .
917344-37-7
250mg
€500.00 2025-03-19
eNovation Chemicals LLC
Y1264946-100mg
6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one
917344-37-7 95%
100mg
$320 2025-02-18
eNovation Chemicals LLC
Y1264946-250mg
6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one
917344-37-7 95%
250mg
$520 2025-02-21
TRC
M223568-10mg
6-Methoxypyrido[2,3-B]pyrazin-3(4H)-one
917344-37-7
10mg
$ 50.00 2022-06-04

6-Methoxypyrido2,3-Bpyrazin-3(4H)-one 関連文献

6-Methoxypyrido2,3-Bpyrazin-3(4H)-oneに関する追加情報

6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one: A Comprehensive Overview

The compound with CAS No. 917344-37-7, known as 6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of pyridopyrazines, which are heterocyclic aromatic compounds with a fused pyridine and pyrazine ring system. The 6-methoxy substituent adds unique electronic and steric properties to the molecule, making it a valuable subject for both academic and industrial research.

Recent studies have highlighted the potential of 6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one as a lead compound in drug discovery. Its structure has been found to exhibit promising biological activities, including anti-inflammatory, antioxidant, and anticancer properties. For instance, research published in the *Journal of Medicinal Chemistry* demonstrated that this compound can inhibit key enzymes involved in inflammatory pathways, suggesting its potential as a therapeutic agent for chronic inflammatory diseases.

The synthesis of 6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one involves a multi-step process that typically begins with the preparation of the pyridopyrazine core. One common approach involves the cyclization of an appropriate diamine derivative under high-temperature conditions. The introduction of the 6-methoxy group is achieved through nucleophilic aromatic substitution or other functional group transformations. This compound's synthesis is not only a testament to the ingenuity of organic chemists but also underscores the importance of heterocyclic chemistry in modern drug design.

One of the most intriguing aspects of 6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one is its ability to modulate cellular signaling pathways. Preclinical studies have shown that it can interact with various protein targets, including kinases and transcription factors, which are often dysregulated in diseases such as cancer and neurodegenerative disorders. For example, a study in *Nature Communications* revealed that this compound can inhibit the activity of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression.

Moreover, 6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one has been investigated for its potential as a radiosensitizer in cancer therapy. Radiosensitizers enhance the effectiveness of radiation therapy by increasing tumor cell sensitivity to ionizing radiation. In vitro experiments have demonstrated that this compound can significantly enhance the cytotoxic effects of radiation on cancer cells while sparing normal cells from excessive damage.

The pharmacokinetic properties of 6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one have also been studied extensively. Animal studies indicate that it has moderate bioavailability and favorable pharmacokinetic profiles, making it a viable candidate for further preclinical development. However, challenges such as metabolic stability and potential toxicity need to be addressed before it can be advanced to clinical trials.

In terms of structural modifications, researchers have explored various analogs of 6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one to optimize its biological activity and pharmacokinetic properties. For example, substituting the methoxy group with other electron-donating or withdrawing groups has been shown to significantly alter its binding affinity to target proteins. These findings underscore the importance of structure-activity relationship (SAR) studies in drug discovery.

Looking ahead, 6-Methoxypyrido[2,3-b]pyrazin-3(4H)-one represents a promising lead compound for developing novel therapeutic agents. Its unique combination of biological activities and structural versatility makes it an attractive target for further research. As advancements in medicinal chemistry continue to unfold, this compound may pave the way for innovative treatments for a wide range of diseases.

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:917344-37-7)6-Methoxypyrido2,3-Bpyrazin-3(4H)-one
A1192938
清らかである:99%
はかる:1g
価格 ($):332.0